Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate

描述

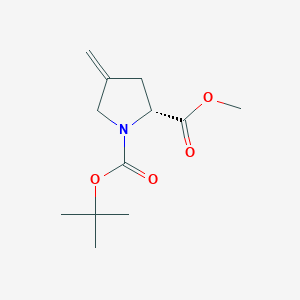

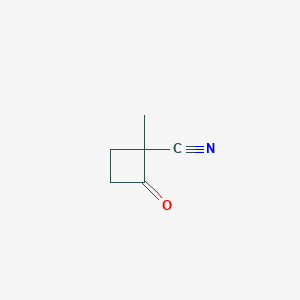

Dimethyl 1H-1,2,4-Triazole-3,5-dicarboxylate is a chemical compound with the CAS Number: 26663-15-0 . It has a molecular weight of 185.14 .

Synthesis Analysis

The synthesis of 1H-1,2,4-triazoles, including Dimethyl 1H-1,2,4-Triazole-3,5-dicarboxylate, can be achieved through various methods. One such method involves a simple, efficient, and mild process from hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Molecular Structure Analysis

The molecular structure of Dimethyl 1H-1,2,4-Triazole-3,5-dicarboxylate can be represented by the formula C4H7N3 . More detailed structural information may be available in databases like ChemSpider or the NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-triazoles are diverse. For instance, a multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines . Another reaction involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis

Dimethyl 1H-1,2,4-Triazole-3,5-dicarboxylate is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

Pharmaceutical Applications

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Environmental Science

1-Methyl-1H-1,2,4-triazole has been identified as a main marker of 1,1-dimethylhydrazine exposure in plants . This preliminary study determined 1,1-dimethylhydrazine environment contamination by detecting 1-methyl-1H-1,2,4-triazole in combination with other transformation products .

Agrochemical Applications

1,2,4-Triazoles are extensively used in the manufacturing of agrochemicals . They have been used as synthetic intermediates in many industrial applications .

Corrosion Inhibitors

These compounds are widely used as corrosion inhibitors, especially for copper alloys .

Photostabilizers

1,2,4-Triazoles have found applications as photostabilizers .

Dyes and Photographic Materials

1,2,4-Triazoles are used in the production of dyes and photographic materials .

Biosensors

Compounds containing 1H-1,2,3-triazole core have been applied in the development of biosensors used in clinical diagnostic assays .

Polymeric Materials

1,2,4-Triazoles play an important role in the structure of polymeric materials .

安全和危害

未来方向

The future directions for research on Dimethyl 1H-1,2,4-Triazole-3,5-dicarboxylate could involve exploring its potential biological activities, such as its inhibitory effects on xanthine oxidase . Additionally, further studies could focus on optimizing its synthesis process and investigating its other potential applications.

作用机制

Target of Action

Similar compounds such as 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues have been reported to inhibit cyclin-dependent kinases (cdks), specifically cdk1 and cdk2 . CDKs are crucial for cell cycle regulation and are often targeted in cancer therapies .

Mode of Action

Similar triazole derivatives have been shown to interact with their targets (such as cdks) and inhibit their activities . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Biochemical Pathways

Given the potential inhibition of cdks, it can be inferred that the compound may affect cell cycle regulation pathways .

Result of Action

Similar compounds have been shown to inhibit cellular proliferation in various human tumor cells, suggesting potential anti-cancer effects .

属性

IUPAC Name |

dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-12-5(10)3-7-4(9-8-3)6(11)13-2/h1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVQCFVPDTUNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)

![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)

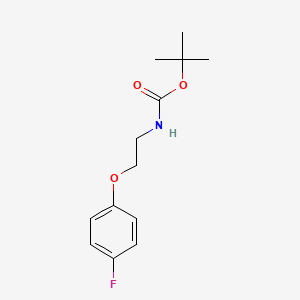

![1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate](/img/structure/B3393429.png)